molecular formula C18H14N4OS B2783498 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257546-44-3

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2783498
CAS RN: 1257546-44-3
M. Wt: 334.4
InChI Key: KHICXQGLXKWLBI-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic compound with potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Insecticidal Activity The synthesis of heterocycles incorporating a thiadiazole moiety, including structures similar to N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, has been explored for potential insecticidal activity. These compounds, through various synthetic routes, have been evaluated against pests such as the cotton leafworm, Spodoptera littoralis, demonstrating the relevance of thiadiazole derivatives in developing new insecticides (Fadda et al., 2017).

Antitumor Potential Investigations into benzothiazole derivatives, closely related to the chemical structure , have shown considerable antitumor activity. These studies highlight the synthesis of novel compounds bearing heterocyclic rings and their screening against various human tumor cell lines, revealing significant anticancer potential (Yurttaş et al., 2015). Furthermore, specific benzothiazole derivatives have been identified for their inhibitory effects on Src kinase, a target for cancer therapy, illustrating the role of thiadiazole and benzothiazole moieties in designing new anticancer agents (Fallah-Tafti et al., 2011).

Antimicrobial and Antitumor Synthesis The reactivity of certain acetamide derivatives toward nitrogen-based nucleophiles has been explored, leading to compounds with good antimicrobial activity. This research demonstrates the potential for using thiadiazole and related structures in synthesizing new antimicrobial agents. Additionally, the compounds exhibited promising antitumor properties, further underlining the versatility of thiadiazole derivatives in medicinal chemistry (Fahim & Ismael, 2019).

Antimalarial and COVID-19 Applications The exploration of sulfonamide derivatives, including structures akin to the target molecule, for antimalarial activity against COVID-19, illustrates the broad therapeutic potential of these compounds. This research showcases the synthesis and evaluation of various derivatives, highlighting their effectiveness in in vitro antimalarial activity and suggesting a possible role in treating COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-18(19-14-9-6-10-15-16(14)21-24-20-15)17(22-11-4-5-12-22)13-7-2-1-3-8-13/h1-12,17H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICXQGLXKWLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC3=NSN=C32)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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